
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- exhibits promising potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves a series of chemical reactions starting from phthalic anhydride. The compound in focus is synthesized through a reaction involving piperazine derivatives and aryl groups. The structural formula can be represented as follows:
This compound features a triazole ring fused with a phthalazine moiety, which is critical for its biological activity.
Anticancer Activity
Research has demonstrated that various derivatives of triazolo-phthalazines exhibit significant anticancer properties. For instance:
- In vitro Studies: A study reported that compounds similar to the target compound showed moderate cytotoxicity against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). Specifically, compound 23 demonstrated the highest inhibitory effect with an IC50 value of 15.05 µM against HePG-2 cells .
- Mechanism of Action: The anticancer activity is attributed to the inhibition of specific targets such as the PCAF bromodomain and PARP-1, which are crucial in cancer cell proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazolo(3,4-a)phthalazine derivatives have also been explored:
- In vitro Evaluation: Several studies have indicated that these compounds exhibit inhibitory effects against various bacterial strains including Staphylococcus aureus. One derivative showed complete inhibition against tested strains .
Case Study 1: Anticancer Efficacy
A detailed study evaluated the cytotoxic effects of synthesized triazolo-phthalazines against multiple cancer cell lines. The findings revealed that most compounds displayed moderate to high cytotoxicity with select derivatives showing promising results for further development as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
23 | HePG-2 | 15.05 |
24 | HePG-2 | 17.23 |
- | HCT-116 | 21.93 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties where a series of triazolo-phthalazine derivatives were tested against various pathogens. The results indicated that certain compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria .
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
5l | Staphylococcus aureus | 15 |
- | E. coli | 12 |
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazolo(3,4-a)phthalazine derivatives. A series of synthesized derivatives exhibited notable inhibitory activity against bacterial strains such as Staphylococcus aureus. For instance, one specific derivative demonstrated effectiveness against all tested bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .
Antileishmanial and Antitrypanosomal Activity
The compound has shown promising results in the treatment of parasitic diseases. Research focused on 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines indicated significant leishmanicidal activity. Encapsulation techniques using polymeric matrices (PLGA and PLA) enhanced the bioavailability and efficacy of these derivatives against Leishmania braziliensis and Trypanosoma cruzi, achieving submicromolar IC50 values . This suggests that the compound could be further developed for treating leishmaniasis and Chagas disease.
Cancer Therapeutics
1,2,4-Triazolo(3,4-a)phthalazine derivatives have also been evaluated for their anticancer properties. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines by modulating potassium channels. This mechanism suggests potential applications in cancer therapy, warranting further investigation into their efficacy and safety profiles .
Cardiovascular Applications
Another area of exploration is the positive inotropic activity of these compounds. A study synthesized several derivatives bearing substituted benzylpiperazine moieties and evaluated their effects on isolated rabbit heart preparations. The results indicated that many derivatives exhibited superior in vitro activity compared to existing cardiovascular drugs like milrinone . This positions them as potential candidates for treating heart failure or other cardiovascular conditions.
Diabetes Management
Research has also explored the antidiabetic potential of triazolo-phthalazine derivatives. A study synthesized various substituted triazole phthalazine derivatives and assessed their antidiabetic effects using an oral glucose tolerance test in a rat model. The findings suggested that these compounds could offer new therapeutic avenues for managing diabetes .
Summary Table of Applications
属性
CAS 编号 |
87540-08-7 |
---|---|
分子式 |
C21H21N5 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H21N5/c1-14-9-10-16(13-15(14)2)19-22-23-20-17-7-3-4-8-18(17)21(24-26(19)20)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
InChI 键 |
QNUVLUIHLOELNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。